molecular formula C9H17NO B11918251 (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol

(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol

Cat. No.: B11918251
M. Wt: 155.24 g/mol
InChI Key: RMPOVHNVHWIJIZ-CIUDSAMLSA-N
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Description

(1S,5S,6S)-6-Aminospiro[44]nonan-1-ol is a unique organic compound characterized by its spirocyclic structure, which includes a nonane ring fused with a spiro center bearing an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an appropriate nucleophile.

    Introduction of Functional Groups: The amino and hydroxyl groups can be introduced through subsequent functionalization reactions. For example, the hydroxyl group can be introduced via reduction of a carbonyl group, and the amino group can be introduced through amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance the specificity and affinity of these interactions.

Comparison with Similar Compounds

    Spiro[4.4]nonane derivatives: Compounds with similar spirocyclic cores but different functional groups.

    Aminocyclohexanol derivatives: Compounds with similar amino and hydroxyl groups but different ring structures.

Uniqueness: (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol is unique due to its specific combination of a spirocyclic core with both amino and hydroxyl functional groups. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(4S,5S,9S)-9-aminospiro[4.4]nonan-4-ol

InChI

InChI=1S/C9H17NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8,11H,1-6,10H2/t7-,8-,9-/m0/s1

InChI Key

RMPOVHNVHWIJIZ-CIUDSAMLSA-N

Isomeric SMILES

C1C[C@@H]([C@]2(C1)CCC[C@@H]2O)N

Canonical SMILES

C1CC(C2(C1)CCCC2O)N

Origin of Product

United States

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